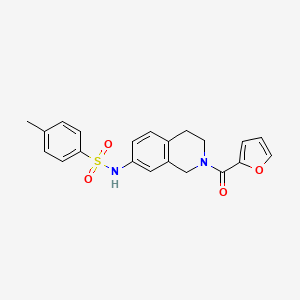

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

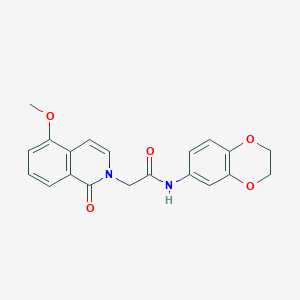

2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one , also known by its chemical formula C11H10F3NO , is a synthetic compound with intriguing properties. Its molecular weight is approximately 229.204 g/mol . This compound belongs to the class of indole derivatives and contains a trifluoromethyl group attached to an indole ring.

Aplicaciones Científicas De Investigación

Fluorinated Heterocycle Synthesis

One area of research has focused on the synthesis of ring-fluorinated heterocycles using difluoroalkenes. This approach leverages the unique properties of fluorine to facilitate disfavored 5-endo-trig cyclizations, producing fluorinated indoles among other heterocycles. The process involves intramolecular nucleophilic substitution that leads to the formation of 2-fluorinated indoles in high yields, demonstrating the critical role of vinylic fluorines in these reactions (Ichikawa et al., 2002).

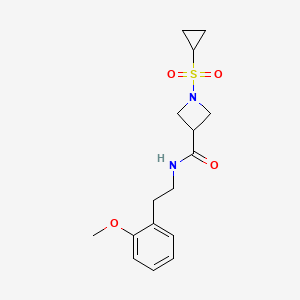

Catalytic Aminolysis of Epoxides

Another application involves the use of lanthanide(III) trifluoromethanesulfonates as catalysts for the aminolysis of 1,2-epoxides. This method efficiently produces β-amino alcohols with high regioselectivity and anti stereoselectivity, showcasing the exceptional catalytic efficiency of these compounds at room temperature (Chini et al., 1994).

Benzylation of Alcohols

Research has also developed methods for the benzylation of alcohols using bench-stable pyridinium salts. This approach enables the conversion of alcohols into benzyl ethers with good to excellent yield, highlighting a practical and efficient methodology for alcohol benzylation (Poon & Dudley, 2006).

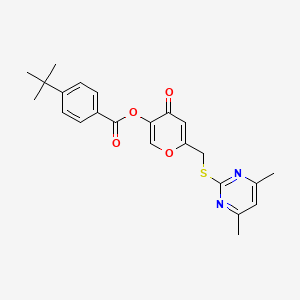

Acylation and Esterification Catalysis

Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its remarkable catalytic activity is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, offering a practical and useful catalyst for these reactions (Ishihara et al., 1996).

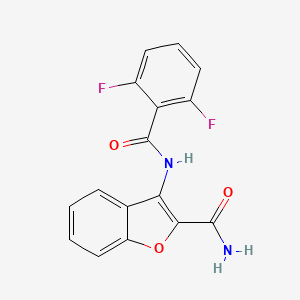

Development of Novel Reagents

Efforts have been made to develop novel electrophilic fluorinating reagents, with one study reporting the synthesis of a more reactive electrophilic N-F reagent than Selectfluor. This advancement provides a powerful tool for the efficient difluorohydroxylation of substituted indoles, leading to 3,3-difluoroindolin-2-ols, and showcases the potential for creating unique difluorinated structures with high regioselectivity (Pereira et al., 2016).

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-3-2-4-8-9(6)7(5-15-8)10(16)11(12,13)14/h2-5,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYYCMYGIQUBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(7-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2914725.png)

![1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2914728.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde](/img/structure/B2914730.png)

![8-fluoro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2914733.png)

![Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2914740.png)